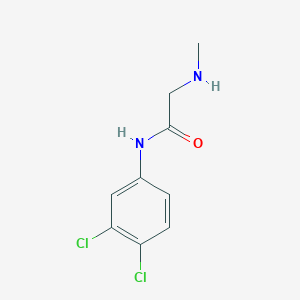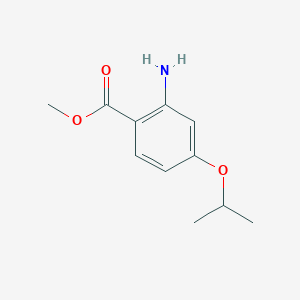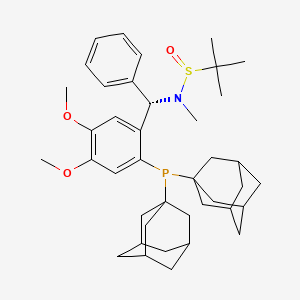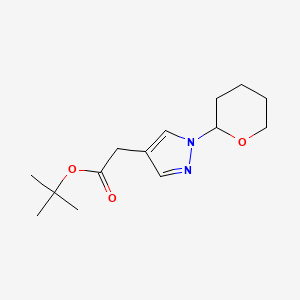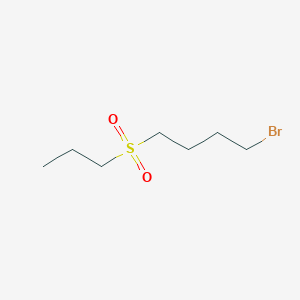
1-Bromo-4-(propylsulfonyl)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(propylsulfonyl)butane is an organobromine compound with the molecular formula C7H15BrO2S. It is a colorless liquid that is primarily used in organic synthesis. This compound is known for its unique structure, which includes a bromine atom and a propylsulfonyl group attached to a butane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-4-(propylsulfonyl)butane can be synthesized through various methods. One common approach involves the reaction of 1-bromo-4-chlorobutane with sodium propylsulfonate under specific conditions. The reaction typically takes place in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-(propylsulfonyl)butane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The propylsulfonyl group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium iodide (KI). The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the propylsulfonyl group.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield 1-hydroxy-4-(propylsulfonyl)butane.
Oxidation: Oxidation of the propylsulfonyl group can lead to the formation of sulfonic acids.
Aplicaciones Científicas De Investigación
1-Bromo-4-(propylsulfonyl)butane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers use it to study the effects of brominated compounds on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-(propylsulfonyl)butane involves its interaction with nucleophiles and oxidizing agents. The bromine atom and the propylsulfonyl group play crucial roles in its reactivity. The compound can form intermediates that undergo further transformations, leading to the desired products.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromobutane: A simpler compound with only a bromine atom attached to a butane backbone.
1-Bromo-4-chlorobutane: Contains both bromine and chlorine atoms.
1-Bromo-4-fluorobutane: Contains both bromine and fluorine atoms.
Uniqueness
1-Bromo-4-(propylsulfonyl)butane is unique due to the presence of the propylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other similar compounds may not be suitable.
Propiedades
Fórmula molecular |
C7H15BrO2S |
|---|---|
Peso molecular |
243.16 g/mol |
Nombre IUPAC |
1-bromo-4-propylsulfonylbutane |
InChI |
InChI=1S/C7H15BrO2S/c1-2-6-11(9,10)7-4-3-5-8/h2-7H2,1H3 |
Clave InChI |
YQZOHFKVAOVORD-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)(=O)CCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


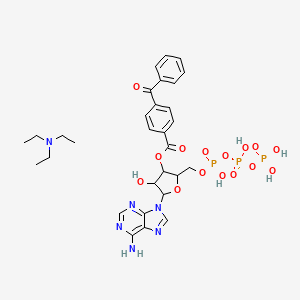
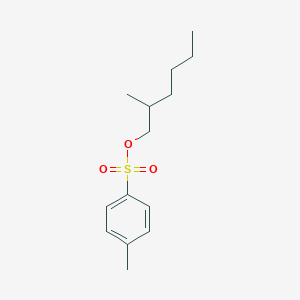
![2-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13653718.png)
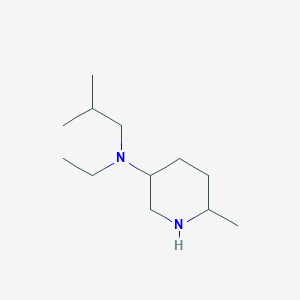
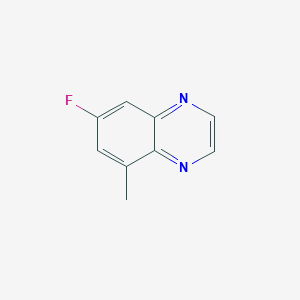
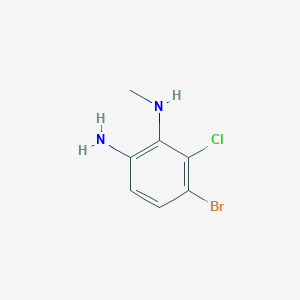
![Ethyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13653749.png)
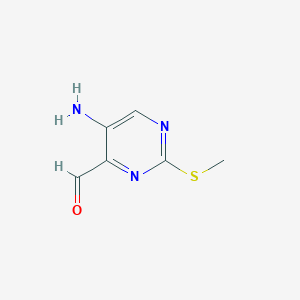
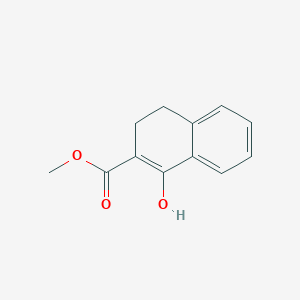
![2-(3-Bromophenyl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13653762.png)
